
Diethoxyphenylarsine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethoxyphenylarsine is an organoarsenic compound with the molecular formula C10H15AsO2. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound consists of a phenyl group attached to an arsenic atom, which is further bonded to two ethoxy groups. This structure imparts distinct reactivity and functionality to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diethoxyphenylarsine can be synthesized through several methods. One common approach involves the reaction of phenylarsine oxide with ethanol in the presence of a catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: Diethoxyphenylarsine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylarsinic acid derivatives.
Reduction: Reduction reactions can convert this compound to phenylarsine or other lower oxidation state arsenic compounds.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Phenylarsinic acid derivatives.
Reduction: Phenylarsine and related compounds.
Substitution: Various substituted phenylarsine derivatives.
Aplicaciones Científicas De Investigación
Diethoxyphenylarsine has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound’s unique properties make it useful in studying arsenic’s biological effects and interactions.
Medicine: Research into potential therapeutic applications, including its use in drug development, is ongoing.
Industry: this compound is employed in the production of specialized materials and as a catalyst in certain chemical processes.
Mecanismo De Acción
The mechanism by which diethoxyphenylarsine exerts its effects involves its interaction with various molecular targets. The arsenic atom in the compound can form bonds with sulfur-containing biomolecules, disrupting their normal function. This interaction can affect cellular processes and pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Phenylarsine oxide: Similar structure but lacks the ethoxy groups.
Phenylarsinic acid: An oxidized form of diethoxyphenylarsine.
Triphenylarsine: Contains three phenyl groups attached to arsenic instead of ethoxy groups.
Uniqueness: this compound’s unique combination of ethoxy groups and a phenylarsine core imparts distinct reactivity and functionality, making it valuable in specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
3141-11-5 |
|---|---|
Fórmula molecular |
C10H15AsO2 |
Peso molecular |
242.15 g/mol |
Nombre IUPAC |
diethoxy(phenyl)arsane |
InChI |
InChI=1S/C10H15AsO2/c1-3-12-11(13-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
Clave InChI |
ULOMHJHLRPIMGI-UHFFFAOYSA-N |
SMILES canónico |
CCO[As](C1=CC=CC=C1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


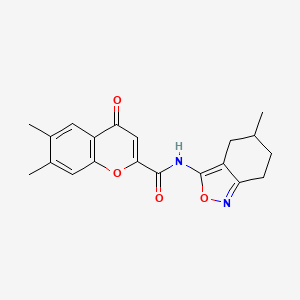
![(1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol](/img/structure/B13825844.png)
![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride](/img/structure/B13825850.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B13825854.png)
![4-{[(2Z)-4-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]amino}benzoic acid](/img/structure/B13825862.png)
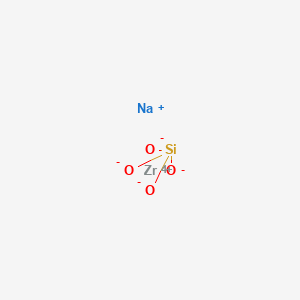

![N-(2-methoxyethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-amine](/img/structure/B13825876.png)

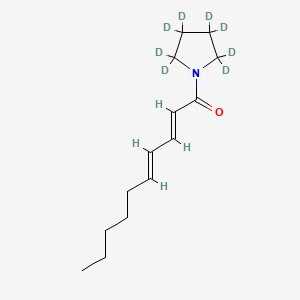
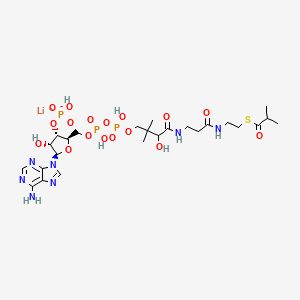
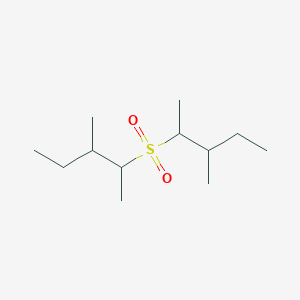
![beta-D-Glucopyranoside, 4-methylphenyl 4,6-O-[(R)-phenylmethylene]-1-thio-, 2,3-dibenzoate](/img/structure/B13825899.png)
![(7R,8S,9S,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13825901.png)
